2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine
Description
Properties
IUPAC Name |
2-(1-benzothiophen-3-yl)-4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-5-6-14-12(15-11)9-7-16-10-4-2-1-3-8(9)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTVMFZGVVZLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=NC=CC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki Coupling of 2,4-Dichloropyrimidine with Benzo[b]thiophen-3-ylboronic Acid
A widely used approach to prepare 2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine involves a Suzuki-Miyaura cross-coupling reaction between 2,4-dichloropyrimidine and benzo[b]thiophen-3-ylboronic acid or its derivatives. This method exploits the differential reactivity of the two chlorine atoms on the pyrimidine ring, allowing selective substitution at the 2-position while leaving the 4-chloro substituent intact.
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- Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands.
- Base: Common bases include potassium carbonate or cesium carbonate.
- Solvent: Polar aprotic solvents like DMF, dioxane, or mixtures with water.
- Temperature: Typically heated under reflux or microwave-assisted conditions to enhance reaction rates.
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- Oxidative addition of Pd(0) into the C–Cl bond at the 2-position of 2,4-dichloropyrimidine.
- Transmetalation with benzo[b]thiophen-3-ylboronic acid.
- Reductive elimination to form the C–C bond between the pyrimidine and benzo[b]thiophene moieties.
Organolithium Addition to 2,4-Dichloropyrimidine Followed by Oxidative Dehydrogenation
An alternative preparation method involves the nucleophilic addition of organolithium reagents derived from benzo[b]thiophene to 2,4-dichloropyrimidine, followed by oxidative dehydrogenation to restore aromaticity.
Step 1: Organolithium Addition
- Preparation of benzo[b]thiophen-3-yl lithium by lithiation of benzo[b]thiophene at the 3-position using n-butyllithium at low temperature.
- Addition of this organolithium reagent to 2,4-dichloropyrimidine results in a dihydropyrimidine intermediate where the benzo[b]thiophene is attached at the 2-position.
Step 2: Oxidative Dehydrogenation
- Oxidants such as potassium permanganate (KMnO4), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), or nitrobenzene are used to dehydrogenate the dihydropyrimidine intermediate back to the aromatic pyrimidine ring.
- The reaction is typically conducted in acetone or other suitable solvents under controlled temperature to minimize side reactions.
-
- This one-pot method avoids isolation of unstable intermediates.
- The reaction proceeds under moderate temperatures and short reaction times, improving overall yield and reducing side products.
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- Oxidative dehydrogenation requires careful control to prevent hydrolysis of the halogen substituent.
- Removal of manganese dioxide byproducts (if KMnO4 is used) can be difficult.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Suzuki Coupling | 2,4-Dichloropyrimidine, Benzo[b]thiophen-3-ylboronic acid, Pd catalyst, base | Cross-coupling | Reflux or microwave, polar aprotic solvent | 20–60% | Selective substitution at 2-position |
| Organolithium Addition + Oxidation | Benzo[b]thiophen-3-yl lithium, 2,4-Dichloropyrimidine, KMnO4/DDQ | Nucleophilic addition + oxidative dehydrogenation | Low temp lithiation, moderate temp oxidation | 30–50% | One-pot, avoids intermediate isolation |
| Buchwald–Hartwig Amination (for derivatives) | This compound, Pd catalyst, amines | Pd-catalyzed amination | Mild heating, base present | 9–26% (for amination steps) | Functionalization of 4-position chloride |
Research Findings and Practical Considerations
The Suzuki coupling method is favored for its straightforwardness and ability to selectively functionalize the pyrimidine ring, although catalyst and ligand selection critically affect yield and selectivity.
Organolithium addition followed by oxidative dehydrogenation is a powerful method but requires careful control of reaction conditions to prevent hydrolysis of halogen substituents and to remove byproducts efficiently.
The 4-chloropyrimidine moiety in the product is reactive towards nucleophilic substitution, enabling further derivatization, which is valuable for medicinal chemistry applications.
Microwave-assisted reactions have been employed to accelerate coupling and cyanation steps in related pyrimidine chemistry, suggesting potential for process intensification in the preparation of this compound.
The electronic nature of substituents on the benzo[b]thiophene ring can influence reaction pathways and product stability, as seen in related syntheses of benzo[b]thiophen-3-ols and derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfone derivatives of the benzothiophene moiety.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : The benzothiophene moiety can be oxidized to form sulfone derivatives.
- Reduction : The pyrimidine ring can be reduced under specific conditions.
- Substitution : The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.
Chemistry
In the field of chemistry, 2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to create derivatives that can exhibit varied chemical properties and reactivity.
Biology
Research has indicated potential biological activities , including:
- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains.
- Anticancer Properties : Investigations into its ability to inhibit cancer cell growth have shown promising results, suggesting it may target specific cellular pathways involved in tumorigenesis.
Medicine
The compound is being explored as a potential drug candidate due to its structural uniqueness. Its interactions with biological targets could lead to the development of new therapeutic agents for treating diseases, particularly in oncology and infectious diseases.
Industry
In industrial applications, this compound is utilized in developing new materials with specific electronic and optical properties . Its incorporation into polymer matrices or nanomaterials may enhance their functionality and performance.
Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation, highlighting its potential as an anticancer agent.
Antimicrobial Studies
Another research project focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed enhanced activity compared to standard antibiotics, suggesting a pathway for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Similarities and Differences
*Similarity scores from are calculated based on structural overlap.
Key Observations :
- Ring Systems : The target compound’s benzo[b]thiophene fusion contrasts with tetrahydropyrido rings in CAS 778574-06-4 and 192869-80-0, which may reduce aromaticity but improve conformational flexibility .
Biological Activity
Overview
2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine is a heterocyclic compound characterized by a benzothiophene moiety fused to a pyrimidine ring, with a chlorine atom at the 4-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Chemical Formula : C₁₃H₈ClN₃S
- Molecular Weight : 269.73 g/mol
- CAS Number : 1249754-44-6
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against drug-resistant strains of Staphylococcus aureus, demonstrating its potential as an alternative treatment option in an era of increasing antibiotic resistance .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, although specific IC50 values and detailed mechanisms remain to be fully elucidated. The compound's structure suggests potential interactions with key molecular targets involved in cancer proliferation and survival pathways .
The precise mechanism of action for this compound is not completely understood. However, it is hypothesized that the compound interacts with specific enzymes or receptors, potentially inhibiting their activity and thereby disrupting cellular processes essential for microbial and tumor growth . Further research is needed to clarify these interactions.
Research Findings and Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, including those resistant to conventional antibiotics. This was assessed through minimum inhibitory concentration (MIC) assays, showing promising results against S. aureus .
- Cytotoxicity Assessment : Cytotoxicity assays performed on human alveolar basal epithelial cells (A549) indicated that the compound exhibited low cytotoxic effects at concentrations significantly above its MIC, suggesting a favorable therapeutic index .
- Comparative Studies : When compared to other similar compounds, this compound demonstrated unique biological profiles due to its structural features, which may enhance its efficacy against certain pathogens and cancer cells .
Data Summary Table
Q & A
Q. Resolution strategies :
- Standardize protocols: Use controlled environments (e.g., inert atmosphere) and replicate conditions from prior studies.
- Surface interaction studies: Employ microspectroscopic imaging (e.g., AFM or ToF-SIMS) to assess adsorption on labware .
- Comparative assays: Conduct parallel solubility tests in multiple solvents (e.g., water, ethanol, THF) with documented purity (>99% via HPLC) .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Answer:
- NMR spectroscopy :
- ¹H NMR: Identify aromatic protons from benzo[b]thiophene (δ 7.2–8.5 ppm) and pyrimidine (δ 8.6–9.0 ppm).
- ¹³C NMR: Confirm C-Cl bond presence (δ ~160 ppm) and heterocyclic carbons.
- XRD : Resolve crystal packing and validate substituent positions.
- HPLC-MS : Ensure molecular ion alignment with theoretical m/z (e.g., [M+H]⁺ ~275.03).
- FT-IR : Detect C-Cl stretching (~750 cm⁻¹) and C=S/C=N vibrations .
Advanced: How can surface adsorption properties influence experimental outcomes in reactivity studies?
Answer:
Indoor surfaces (e.g., glassware, polymers) may adsorb the compound, altering its effective concentration or promoting degradation. For example:
- Oxidation pathways : Silica-based surfaces can catalyze hydrolysis of the 4-chloro group under humid conditions .
- Reactivity modulation : Adsorbed layers may shield reactive sites, reducing coupling efficiency in subsequent reactions.
Q. Methodology :
- Controlled environment studies : Conduct parallel experiments in inert vs. ambient conditions.
- Surface analysis : Use ToF-SIMS or XPS to map adsorbed species on labware .
- Kinetic monitoring : Track concentration changes via UV-Vis or LC-MS over time to quantify adsorption rates.
Data Contradiction Analysis: How to address conflicting bioactivity results in cell-based assays?
Answer:
Discrepancies may stem from:
- Assay conditions : Variability in cell culture media (e.g., serum proteins binding the compound).
- Metabolic interference : Cytochrome P450 enzymes in certain cell lines metabolizing the compound.
- Purity thresholds : Impurities (e.g., residual solvents) triggering off-target effects.
Q. Resolution :
- Dose-response standardization : Use IC₅₀ values normalized to purity (validated via HPLC) .
- Cell-line validation : Test across multiple lines (e.g., HEK293 vs. HeLa) with controlled passage numbers.
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites .
Advanced: What computational methods aid in predicting reactivity or binding modes of this compound?
Answer:
- DFT calculations : Model electrophilic substitution at the 4-chloro position to predict reactivity with nucleophiles.
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on π-π stacking with benzo[b]thiophene.
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories (e.g., GROMACS).
- SAR analysis : Compare with analogs (e.g., 4-aminopyrimidine derivatives) to rationalize activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
